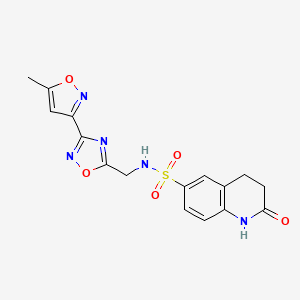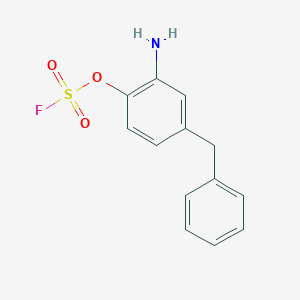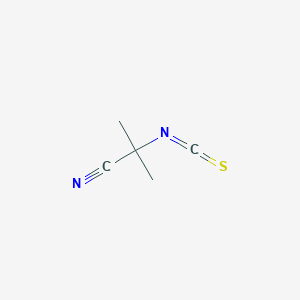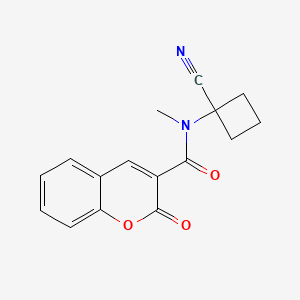![molecular formula C13H12N2O3S B2775140 [(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid CAS No. 24099-02-3](/img/structure/B2775140.png)
[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole derivatives, such as 5-Amino-3-(4-methylphenyl)-1-phenylpyrazole and 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine , are known to be bioactive agents with a wide range of applications in the pharmaceutical and agrochemical industries .
Synthesis Analysis
Pyrazole synthesis often involves a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis
The structure of similar compounds has been studied using techniques like IR, UV, 1H NMR, and X-ray absorption spectroscopy .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in acceptorless dehydrogenative coupling reactions with 1,3-diols . They can also undergo Cu-catalyzed aerobic oxidative cyclization with β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For example, heteroleptic Zn (II) complexes containing 8-hydroxy quinoline as a preliminary ligand and pyrazolone-based derivatives as a secondary ligand were found to show good photoluminescence properties .Aplicaciones Científicas De Investigación
Synthesis of Pyrazolone Derivatives
This compound serves as a precursor in the synthesis of pyrazolone derivatives . These derivatives are synthesized through a reaction with arylaldehydes, catalyzed by nanomaterials . The process is noted for its efficiency, yielding high-quality products in short reaction times. These derivatives have a wide range of applications, including medicinal chemistry and material science.
Antioxidant Activity
Pyrazolone derivatives, synthesized from this compound, have been evaluated for their antioxidant properties . They exhibit significant radical scavenging activity, which is crucial in preventing oxidative stress-related diseases. Some derivatives have shown higher activity than standard antioxidants like ascorbic acid.
Anticancer Activity
The same derivatives have also been tested for their anticancer activities . They have demonstrated cytotoxic effects on certain cancer cell lines, such as colorectal carcinoma cells. This suggests potential for the development of new anticancer drugs.
Catalysis
The compound is used in the preparation of catalysts for organic synthesis . These catalysts facilitate various chemical reactions, including the synthesis of complex organic molecules, which are essential in pharmaceuticals and agrochemicals.
Magnetic Nanomaterials
It contributes to the creation of core-shell magnetic nanomaterials . These materials have applications in biosensing, drug delivery, and environmental remediation due to their magnetic properties and functional surfaces.
Biological Activities
Derivatives of this compound show a broad spectrum of biological activities . They have been approved as drugs with analgesic, anti-inflammatory, antimicrobial, and antiviral properties, among others.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various cellular targets . For instance, 1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, a related compound, has been used to prepare dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .
Mode of Action
It’s likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
For example, some pyrazole derivatives have been shown to be cytotoxic to several human cell lines .
Pharmacokinetics
The compound’s solubility and stability suggest that it may have good bioavailability .
Result of Action
Related compounds have been shown to have various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Action Environment
The action of [(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its solubility, stability, and interaction with its targets .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-formyl-5-methyl-2-phenylpyrazol-3-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-9-11(7-16)13(19-8-12(17)18)15(14-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBIAWJFAYKQPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)SCC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pent-4-en-1-one](/img/structure/B2775058.png)
![2-(3-{[(4-chlorophenyl)sulfonyl]amino}phenoxy)-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2775059.png)



![2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B2775064.png)


![2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2775073.png)

![5-chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2775075.png)
![(Z)-8-(pyridin-4-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2775077.png)
![5-Fluoro-2-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2775080.png)